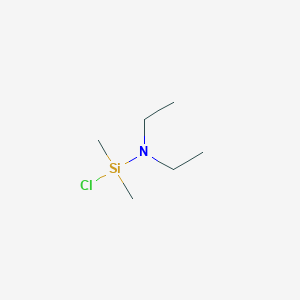Chloro(diethylamino)dimethylsilane
CAS No.: 6026-02-4
Cat. No.: VC3793860
Molecular Formula: C6H16ClNSi
Molecular Weight: 165.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6026-02-4 |
|---|---|
| Molecular Formula | C6H16ClNSi |
| Molecular Weight | 165.73 g/mol |
| IUPAC Name | N-[chloro(dimethyl)silyl]-N-ethylethanamine |
| Standard InChI | InChI=1S/C6H16ClNSi/c1-5-8(6-2)9(3,4)7/h5-6H2,1-4H3 |
| Standard InChI Key | ZIROUBWXASUXCS-UHFFFAOYSA-N |
| SMILES | CCN(CC)[Si](C)(C)Cl |
| Canonical SMILES | CCN(CC)[Si](C)(C)Cl |
Introduction
Structural and Molecular Characteristics
Chloro(diethylamino)dimethylsilane belongs to the class of aminochlorosilanes, which combine silicon-centered reactivity with amine functionalization. The IUPAC name, N-[chloro(dimethyl)silyl]-N-ethylethanamine, reflects its tetrahedral silicon center bonded to two methyl groups (), one chlorine atom (), and a diethylamino group () . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 165.74 g/mol | |
| Boiling Point | ~136.6°C (predicted) | |
| Density | 0.83 g/cm³ at 25°C | |
| Storage Conditions | Room temperature, inert gas |
The compound’s reactivity is governed by the electrophilic silicon center and the nucleophilic diethylamino group, making it a precursor for transsilylation and cross-coupling reactions .
Synthesis and Industrial Production
Transsilylation Reactions
A prominent synthesis route involves transsilylation between substituted (amino)dimethylhydrosilanes () and dimethyldichlorosilane () . This method, conducted at 70°C under reflux, yields chloro(diethylamino)dimethylsilane alongside recoverable intermediates (), which can be reduced back to hydrosilanes for reuse . For example, reaction of (diethylamino)methylphenylsilane with produces and , confirming a transsilylation mechanism over disproportionation .
Catalytic Cleavage of Disilanes
Patent literature describes the cleavage of chloro-methyl-disilanes (e.g., ) using catalysts such as hexamethylphosphoric triamide (HMPT) or alkylureas . At 90–160°C, these reactions yield trichloromethylsilane (), dichloromethylsilane (), and dichlorodimethylsilane () with minimal byproducts . This method is noted for high catalyst stability and cost efficiency .
Functionalization of Alkynylsilanes
Chloro(diethylamino)dimethylsilane is also synthesized via functionalization of alkynyldimethylmonosilanes. For instance, reacting with diethylamine produces the target compound alongside trimethylsilyl derivatives . Such routes are valued for modularity in producing tailored silanes for coordination chemistry .
Physicochemical Properties
Thermal Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing above 150°C. Its chlorine atom undergoes nucleophilic substitution with alcohols, amines, and water, while the diethylamino group participates in ligand-exchange reactions . Hydrolysis in aqueous media generates hydrochloric acid and silanols, necessitating anhydrous handling .
Spectroscopic Characterization
-
NMR: -NMR spectra show resonances for methyl groups ( 0.3–0.5 ppm), diethylamino protons ( 1.0–1.2 ppm for , 2.5–3.0 ppm for ) .
-
IR: Stretching vibrations at 1250 cm (Si–C), 750 cm (Si–Cl), and 2800 cm (C–H) .
Industrial and Laboratory Applications
Silylation Reagent in Gas Chromatography
Chloro(diethylamino)dimethylsilane derivatives are used to modify stationary phases in gas chromatography-electron capture detection (GC-ECD). For example, pretreatment with this compound enhances the sensitivity of halogenated analytes by forming volatile silyl ethers .
Precursor for Silicone Polymers
The compound serves as a crosslinking agent in polydimethylsiloxane (PDMS) synthesis. Reaction with diols or water generates Si–O–Si linkages, critical for elastomer properties .
Coordination Chemistry
In organometallic synthesis, the diethylamino group acts as a ligand for transition metals. Complexes with molybdenum and cobalt have been crystallographically characterized, demonstrating applications in catalysis .
Future Perspectives
Advances in catalytic transsilylation and green chemistry may enhance the sustainability of chloro(diethylamino)dimethylsilane production. Potential applications in photoresist materials and biomedical coatings warrant further exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume